molecular formula C9H8O2 B13825172 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one

5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one

Cat. No.: B13825172
M. Wt: 148.16 g/mol
InChI Key: PWLQRSVAXGPPTL-UHFFFAOYSA-N
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Description

5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane core with hydroxyl and ketone functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the bicyclic core. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .

Scientific Research Applications

5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding to active sites or altering the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.

    Bicyclo[4.2.0]octa-1,5,7-triene: A structurally related compound used in synthetic chemistry.

Uniqueness

5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

5-hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one

InChI

InChI=1S/C9H8O2/c10-8-3-6-1-2-7(6)4-9(11)5-8/h3-5,10H,1-2H2

InChI Key

PWLQRSVAXGPPTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)C=C(C=C21)O

Origin of Product

United States

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